molecular formula C7H10O4 B1681170 4,6-Dioxoheptanoic acid CAS No. 51568-18-4

4,6-Dioxoheptanoic acid

Cat. No.: B1681170
CAS No.: 51568-18-4
M. Wt: 158.15 g/mol
InChI Key: WYEPBHZLDUPIOD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Succinylacetone primarily targets two enzymes: δ-aminolevulinic acid dehydratase (ALA dehydratase) and prolyl hydroxylase domain 2 (PHD2) . ALA dehydratase is involved in the heme synthesis pathway, while PHD2 plays a role in the regulation of the hypoxia-inducible factor 1α (HIF-1α) .

Mode of Action

Succinylacetone inhibits ALA dehydratase, thereby disrupting heme biosynthesis . It also competes with α-ketoglutarate for PHD2 binding, inhibiting PHD2 activity . This prevents the hydroxylation of HIF-1α, leading to its stabilization and the subsequent expression of vascular endothelial growth factor (VEGF) .

Biochemical Pathways

Succinylacetone affects two main biochemical pathways: the heme synthesis pathway and the HIF-1α signaling pathway . By inhibiting ALA dehydratase, succinylacetone disrupts heme biosynthesis . Its inhibition of PHD2 leads to the stabilization of HIF-1α and the activation of the HIF-1α signaling pathway, promoting angiogenesis .

Pharmacokinetics

It is known that succinylacetone accumulates in individuals with hereditary tyrosinemia type 1, a disorder characterized by a deficiency in fumarylacetoacetate hydrolase (fah), an enzyme involved in tyrosine catabolism .

Result of Action

The inhibition of ALA dehydratase by succinylacetone can lead to acute neuropathic symptoms, similar to porphyria . The stabilization of HIF-1α and the subsequent expression of VEGF can promote angiogenesis . In the context of hepatocellular carcinoma, this can contribute to tumor growth, progression, and metastasis .

Action Environment

The action of succinylacetone can be influenced by environmental factors such as the availability of tyrosine and the presence of certain enzymes. For example, in individuals with hereditary tyrosinemia type 1, a deficiency in FAH leads to the accumulation of succinylacetone . Additionally, the action of succinylacetone can be affected by the presence of other metabolites, such as α-ketoglutarate .

Biochemical Analysis

Biochemical Properties

Succinylacetone plays a significant role in biochemical reactions, particularly in the context of tyrosinemia type I (Tyr I). It is exclusively elevated in the blood and urine of patients with Tyr I . The accumulation of intermediary metabolites prior to the block in the tyrosine degradation pathway is unique for this metabolic disorder .

Cellular Effects

The effects of Succinylacetone on various types of cells and cellular processes are primarily observed in the context of Tyr I. This disease primarily affects the liver, renal tubules, and peripheral nerves with variable clinical manifestations including acute liver failure, liver dysfunction, cirrhosis, hepatocellular carcinoma, renal Fanconi syndrome, and porphyria-like neurologic crises .

Molecular Mechanism

Succinylacetone exerts its effects at the molecular level through its interactions with the tyrosine degradation pathway. Tyr I is caused by a deficiency of fumarylacetoacetate hydrolase (FAH), the enzyme catalyzing the conversion of fumarylacetoacetate into fumarate and acetoacetate in the last step of the tyrosine degradation pathway .

Temporal Effects in Laboratory Settings

The changes in the effects of Succinylacetone over time in laboratory settings are primarily observed through its role in the diagnosis and monitoring of patients with Tyr I. As urinary Succinylacetone concentration is much higher than blood, it is usually tested in urine samples .

Metabolic Pathways

Succinylacetone is involved in the tyrosine degradation pathway. It interacts with the enzyme fumarylacetoacetate hydrolase (FAH), which catalyzes the conversion of fumarylacetoacetate into fumarate and acetoacetate .

Properties

IUPAC Name

4,6-dioxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEPBHZLDUPIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199519
Record name Succinylacetone
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Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Succinylacetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

51568-18-4
Record name Succinylacetone
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Record name Succinylacetone
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Record name 51568-18-4
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Record name Succinylacetone
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Record name 4,6-Dioxoheptanoic acid
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Record name SUCCINYLACETONE
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Record name Succinylacetone
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URL http://www.hmdb.ca/metabolites/HMDB0000635
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Melting Point

66 - 67 °C
Record name Succinylacetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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